molecular formula C21H21NO6 B13399536 Fmoc-alpha-methyl-D-Glu

Fmoc-alpha-methyl-D-Glu

Cat. No.: B13399536
M. Wt: 383.4 g/mol
InChI Key: YORGKHGDLMQZGF-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-alpha-methyl-D-Glu, also known as 9-fluorenylmethoxycarbonyl-alpha-methyl-D-glutamic acid, is a derivative of glutamic acid. It is widely used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The Fmoc group serves as a temporary protecting group for the amino group, allowing for the stepwise assembly of peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-alpha-methyl-D-Glu typically involves the protection of the amino group of alpha-methyl-D-glutamic acid with the Fmoc group. This can be achieved by reacting the amino acid with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which reacts with the amino acid to form the Fmoc-protected derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis techniques. The Fmoc group is introduced using Fmoc-Cl or Fmoc-OSu, and the reactions are carried out in large reactors with controlled conditions to ensure high yield and purity .

Scientific Research Applications

Fmoc-alpha-methyl-D-Glu is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of Fmoc-alpha-methyl-D-Glu involves the protection and deprotection of the amino group during peptide synthesis. The Fmoc group is introduced to protect the amino group, allowing for selective reactions at other functional groups. The Fmoc group is then removed under basic conditions, revealing the free amino group for further reactions . This process ensures the stepwise assembly of peptides with high precision and efficiency.

Properties

Molecular Formula

C21H21NO6

Molecular Weight

383.4 g/mol

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpentanedioic acid

InChI

InChI=1S/C21H21NO6/c1-21(19(25)26,11-10-18(23)24)22-20(27)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-12H2,1H3,(H,22,27)(H,23,24)(H,25,26)/t21-/m1/s1

InChI Key

YORGKHGDLMQZGF-OAQYLSRUSA-N

Isomeric SMILES

C[C@@](CCC(=O)O)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(CCC(=O)O)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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